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Compound of Interest

Compound Name: JH-1I-127

Cat. No.: B15583964

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral
administration of JH-1I-127, a potent and selective Leucine-rich repeat kinase 2 (LRRK2)
inhibitor. The information is intended to guide researchers in designing and executing
preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.

Introduction to JH-11-127

JH-11-127 is an orally active, brain-permeable small molecule inhibitor of LRRK2.[1] Activating
mutations in the LRRK2 gene are associated with an increased risk of developing Parkinson's
disease, making LRRK2 a key therapeutic target.[2][3][4] JH-II-127 has been shown to be a
highly potent and selective inhibitor of both wild-type and mutant forms of LRRK2, including the
common G2019S mutation.[1][2][3][5] In preclinical models, oral administration of JH-1I-127 has
demonstrated the ability to inhibit LRRK2 kinase activity in both peripheral tissues and the
brain.[2][3][4][6]

Mechanism of Action

JH-1I-127 exerts its pharmacological effect by directly inhibiting the kinase activity of LRRK?2.
This inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and of its
downstream substrates. Key pharmacodynamic markers of JH-II-127 activity are the reduced
phosphorylation of serine residues Ser910 and Ser935 on LRRK2.[1][2][3][4][5]
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Figure 1: JH-1I-127 inhibits LRRK2 kinase activity, preventing autophosphorylation.

Quantitative Data Summary

The following tables summarize the key quantitative data for JH-11-127 based on available

preclinical studies.

Table 1: In Vitro Potency of JH-11-127 against LRRK2 Variants

LRRK2 Variant ICs0 (NM)
Wild-Type (WT) 6.6[5][7][8]
G2019S Mutant 2.2[5][7][8]
A2016T Mutant 47.7[5][71[8]

| A2016T + G2019S | 3,080[5] |

Table 2: Pharmacokinetic Parameters of JH-II-127 in Mice Animal Model: Wild-type male
C57BL/6 mice[1]
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Administrat Dose Cmax AUC

. Tmax (h) Talz (h)
ion Route (mgl/kg) (ng/mL) (h*ng/mL)
Intravenous

(i.v.)

| Oral (p.0.) | 10 | Data not available | Data not available | Data not available | Data not
available |

Note: While a 10 mg/kg oral dose was administered for pharmacokinetic studies, specific
values for Tmax, Cmax, AUC, and T1/z are not detailed in the provided search results. The
compound is noted to have good oral bioavailability.[1]

Table 3: In Vivo Pharmacodynamic Efficacy of JH-1I-127 Animal Model: Mice

Administration ) Effect on Ser935
Dose (mg/kg) Tissue .
Route Phosphorylation
. . . Partial Inhibition[1]

Intraperitoneal (i.p.) 10 Brain 9]

] ) ) ) Near Complete
Intraperitoneal (i.p.) 30 Brain, Spleen, Kidney o

Inhibition[1][5]

] ) ) ] Near Complete

Intraperitoneal (i.p.) 100 Brain & other tissues

Inhibition[1][9]

| Oral (p.0.) | 30 | Brain | Substantial Inhibition[2][3][4][6] |

Experimental Protocols
Preparation of JH-1I-127 for Oral Administration

Materials:
e JH-1I-127 powder

e Vehicle solution (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[7]
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Sterile microcentrifuge tubes

Vortex mixer

Sonicator

Analytical balance
Protocol:

e Weighing: Accurately weigh the required amount of JH-11-127 powder using an analytical
balance.

e Solubilization:

o For a target concentration of 2 mg/mL, a recommended vehicle is a mixture of 10%
DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[7]

o Add the JH-1I-127 powder to a sterile microcentrifuge tube.
o Add the appropriate volume of the vehicle to achieve the desired final concentration.
e Mixing: Vortex the solution thoroughly to ensure the powder is wetted.

« Sonication: Sonicate the solution as needed to achieve a clear and complete dissolution of
the compound.[7]

o Storage: Prepared solutions should be used fresh. For stock solutions, JH-1I-127 dissolved in
DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[1] Avoid
repeated freeze-thaw cycles.

In Vivo Oral Administration Protocol (Mouse Model)

This protocol outlines a general procedure for a single-dose oral administration study to assess
the pharmacodynamic effect of JH-11-127.

Materials:

e Prepared JH-II-127 dosing solution
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Wild-type C57BL/6 mice (or other appropriate strain)

Oral gavage needles (20-22 gauge, ball-tipped)

Syringes (1 mL)

Animal scale

Protocol:

e Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the
experiment.

o Fasting: Fast the animals for 4-6 hours before dosing to ensure consistent gastric emptying,
but allow free access to water.

» Animal Weighing: On the day of the experiment, weigh each animal to determine the precise
volume of the dosing solution to be administered.

e Dose Calculation: Calculate the volume of JH-11-127 solution for each mouse based on its
body weight and the target dose (e.g., 30 mg/kg).

e Oral Gavage:
o Gently restrain the mouse.

o Measure the distance from the tip of the nose to the last rib to estimate the correct
insertion depth for the gavage needle.

o Carefully insert the ball-tipped gavage needle into the esophagus and gently advance it
into the stomach.

o Slowly administer the calculated volume of the dosing solution.
o Carefully withdraw the needle.

e Post-Dosing Monitoring: Monitor the animals for any signs of distress or adverse reactions.
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o Tissue Collection: At a predetermined time point post-administration (e.g., 1-4 hours, based
on expected Tmax), euthanize the animals according to approved IACUC protocols.

» Sample Processing: Promptly collect tissues of interest (e.g., brain, kidney, spleen) and
flash-freeze them in liquid nitrogen or process them immediately for downstream analysis
(e.g., Western blotting for p-LRRK2 Ser935).

Preparation Animal Handling
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Figure 2: Workflow for an in vivo oral administration study of JH-1I-127.
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Important Considerations

¢ Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and
bioavailability of JH-1I-127. The suggested formulation is a good starting point, but
optimization may be necessary depending on the specific experimental requirements.

e Dose Selection: Doses ranging from 10 mg/kg to 100 mg/kg have been used in preclinical
studies.[1] A dose of 30 mg/kg administered orally has been shown to effectively inhibit
LRRK2 in the mouse brain.[2][3][4][6]

» Animal Welfare: All animal experiments should be conducted in accordance with institutional
guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

o Selectivity: JH-11-127 is highly selective for LRRK2 over a large panel of other kinases, which
minimizes off-target effects.[8]

These application notes are intended for research purposes only and not for human or
veterinary use.[5][7] Researchers should consult the primary literature for more detailed
information on the discovery and characterization of JH-11-127.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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